

Molecular weight of Cyclotetradecyne 192.34 g/mol

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cyclotetradecyne

Cat. No.: B15486937

[Get Quote](#)

An In-depth Technical Guide to Cyclotetradecyne

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **cyclotetradecyne**, a 14-membered cyclic alkyne. While specific experimental data for **cyclotetradecyne** is limited in publicly accessible literature, this guide consolidates available computed data and provides a broader context based on the well-established chemistry of macrocyclic and strained alkynes. The guide covers physicochemical properties, general synthetic strategies, characteristic reactivity, and potential applications in drug development and bioconjugation, supported by detailed tables and workflow diagrams.

Introduction

Cyclotetradecyne ($C_{14}H_{24}$) is a macrocyclic alkyne with a molecular weight of 192.34 g/mol. [1] Its structure consists of a 14-carbon ring containing a carbon-carbon triple bond. The geometry of the alkyne functional group imparts a degree of ring strain, which is expected to influence its reactivity. While larger cycloalkynes exhibit less strain than smaller, more reactive counterparts like cyclooctyne, the inherent strain still renders them valuable intermediates in organic synthesis. This guide aims to provide a detailed resource on **cyclotetradecyne**, drawing upon computed data and the established knowledge of related macrocyclic alkynes to inform research and development activities.

Physicochemical and Spectroscopic Data

Specific experimental data for the melting point, boiling point, and density of **cyclotetradecyne** are not readily available in the current literature. However, computational predictions and data from related compounds provide valuable estimates.

Physicochemical Properties

The following table summarizes the available computed physicochemical properties for **cyclotetradecyne**, alongside experimental data for the related saturated macrocycle, cyclotetradecane, for comparative purposes.

Property	Cyclotetradecyne (C ₁₄ H ₂₄)	Cyclotetradecane (C ₁₄ H ₂₈)	Data Source
Molecular Weight	192.34 g/mol	196.38 g/mol	PubChem[1]
Molecular Formula	C ₁₄ H ₂₄	C ₁₄ H ₂₈	PubChem[1]
CAS Number	6568-37-2	295-17-0	PubChem[1]
XLogP3	6.4	7.8	PubChem[1]
Melting Point	Data Not Available	54-55 °C	Wikipedia[2]
Boiling Point	Data Not Available	131 °C at 11 Torr	Wikipedia[2]

Spectroscopic Data

Detailed experimental spectra for **cyclotetradecyne** are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Spectroscopy	Expected Features for Cyclotetradecyne
¹ H NMR	Resonances for methylene protons $-(\text{CH}_2)_{12}-$ are expected in the range of δ 1.2-1.6 ppm. Protons adjacent to the alkyne (propargylic protons) would likely appear further downfield, around δ 2.0-2.3 ppm.
¹³ C NMR	Alkynyl carbons are expected to resonate in the range of δ 80-100 ppm. The methylene carbons would appear in the aliphatic region, typically between δ 20-30 ppm.
IR Spectroscopy	A weak to medium intensity absorption band for the $\text{C}\equiv\text{C}$ stretch is expected around $2100-2260\text{ cm}^{-1}$. C-H stretching vibrations from the methylene groups would be observed just below 3000 cm^{-1} . The absence of a C-H stretch around 3300 cm^{-1} would confirm a disubstituted alkyne.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $\text{m/z} = 192.34$. Fragmentation patterns would likely involve the loss of alkyl fragments.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **cyclotetradecyne** is not readily found in the literature. However, general methods for the synthesis of macrocyclic alkynes are well-established and can be adapted for this target molecule. A common and effective strategy is the intramolecular cyclization of a linear precursor containing a terminal alkyne and a suitable leaving group.

General Synthetic Approach: Intramolecular Alkylation

A plausible synthetic route to **cyclotetradecyne** involves the intramolecular alkylation of a terminal alkyne. This approach typically utilizes a long-chain α,ω -dihaloalkane which is first converted to a terminal alkyne with a halide at the other end.

Experimental Protocol: General Procedure for Intramolecular Cyclization of a Haloalkyne

- Preparation of the Haloalkyne Precursor: A long-chain dihalide (e.g., 1,12-dibromododecane) is reacted with a protected alkyne source (e.g., lithium acetylide-ethylenediamine complex) to yield the terminal haloalkyne (e.g., 1-bromo-13-tetradecyne). This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
- High-Dilution Cyclization: The terminal haloalkyne is dissolved in a large volume of a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
- Deprotonation and Cyclization: A strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS)) is slowly added to the solution at low temperature (e.g., -78 °C) to deprotonate the terminal alkyne, forming an acetylide. The reaction mixture is then allowed to warm slowly to room temperature over several hours to facilitate the intramolecular cyclization. The high-dilution conditions are crucial to favor the intramolecular reaction over intermolecular polymerization.
- Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic product is extracted, dried, and concentrated. Purification is typically achieved through column chromatography on silica gel.

Reaction Conditions

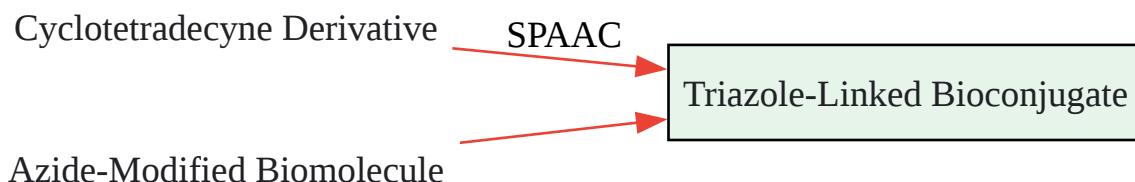
Step 2: High dilution in THF/DMF, strong base (e.g., LDA), low to ambient temperature

Step 1: Polar aprotic solvent (e.g., DMSO)

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **cyclotetradecyne**.

Reactivity and Potential Applications

The reactivity of **cyclotetradecyne** is primarily dictated by the alkyne functional group within the macrocyclic ring. While not as highly strained as smaller cycloalkynes, it can still participate in reactions that are characteristic of strained alkynes, most notably in the field of bioconjugation.


Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Cycloalkynes are well-known for their utility in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). In this reaction, the ring strain of the cycloalkyne allows it to react readily with azides to form stable triazoles without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is a powerful tool for labeling and modifying biological molecules in living systems. Although cyclooctyne derivatives are most commonly employed due to their higher reactivity, larger cycloalkynes can also undergo SPAAC, albeit at a slower rate.

This reactivity opens up potential applications for **cyclotetradecyne** derivatives in:

- **Drug Delivery:** **Cyclotetradecyne**-functionalized drug molecules could be "clicked" onto azide-modified targeting moieties (e.g., antibodies, peptides) for targeted drug delivery.
- **Biomolecule Labeling and Imaging:** Attaching a **cyclotetradecyne** tag to a biomolecule of interest would allow for its subsequent visualization or isolation by reacting it with an azide-functionalized probe (e.g., a fluorescent dye or biotin).
- **Development of Antibody-Drug Conjugates (ADCs):** The SPAAC reaction provides a robust method for conjugating potent cytotoxic drugs to antibodies, and **cyclotetradecyne** could serve as a linker component in such constructs.

Reactants

[Click to download full resolution via product page](#)

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking **cyclotetradecyne** to the modulation of any specific signaling pathways. Its biological activity would be highly dependent on the nature of any molecules attached to it. As a simple hydrocarbon, **cyclotetradecyne** itself is not expected to have significant biological activity. However, as a component of a larger bioactive molecule, it could influence the molecule's conformation, lipophilicity, and metabolic stability, thereby indirectly affecting its interaction with biological targets.

Conclusion

Cyclotetradecyne represents an interesting, though currently under-explored, macrocyclic alkyne. While specific experimental data remains scarce, its fundamental properties can be inferred from computational data and the well-documented chemistry of related compounds. The established reactivity of cycloalkynes in strain-promoted cycloaddition reactions suggests significant potential for **cyclotetradecyne** derivatives in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics. Further research into the synthesis and characterization of **cyclotetradecyne** and its derivatives is warranted to fully unlock its potential for these advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Cyclotetradecane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Molecular weight of Cyclotetradecyne 192.34 g/mol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486937#molecular-weight-of-cyclotetradecyne-192-34-g-mol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com